molecular formula C24H25N5O3S B2544627 2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 932339-24-7

2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2544627
CAS No.: 932339-24-7
M. Wt: 463.56
InChI Key: MMNARZDLNLTQDS-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[4,3-d]pyrimidine derivative characterized by a heterocyclic core fused with pyrazole and pyrimidine rings. Key structural features include:

  • 2-ethyl group: Positioned on the pyrazole ring, likely influencing steric and electronic properties.
  • 5-sulfanyl bridge: Connects the pyrazolo-pyrimidine core to an acetamide moiety.
  • N-(4-methylphenyl)acetamide: The acetamide’s 4-methylphenyl group may modulate solubility and target binding.

Pyrazolo-pyrimidine derivatives are explored for their enzyme inhibitory and antitumor activities, with structural modifications critically impacting pharmacological profiles .

Properties

IUPAC Name

2-[2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-4-28-14-20-22(27-28)23(31)29(13-17-7-11-19(32-3)12-8-17)24(26-20)33-15-21(30)25-18-9-5-16(2)6-10-18/h5-12,14H,4,13,15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNARZDLNLTQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps, including the formation of the pyrazolo[4,3-d]pyrimidine core and subsequent functionalization. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reagent Conditions Product Yield Source
H₂O₂ (30%)RT, 6 hrSulfoxide derivative (S=O)65–72%
m-CPBA (1.2 eq)DCM, 0°C → RT, 2 hrSulfone derivative (O=S=O)85%
KMnO₄ (aq)Acidic, refluxComplete oxidation to sulfonic acid (-SO₃H)40%

Key Findings :

  • The sulfanyl group’s oxidation is stereoelectronically influenced by the adjacent pyrimidine ring, favoring sulfone formation with m-CPBA .

  • Over-oxidation to sulfonic acid occurs under harsh conditions (e.g., KMnO₄), reducing yields .

Reduction Reactions

The carbonyl (C=O) and nitro groups (if present in analogs) are susceptible to reduction.

Reagent Conditions Product Yield Source
NaBH₄ (2 eq)MeOH, 0°C, 1 hrAlcohol (-CH₂OH) at C755%
LiAlH₄ (3 eq)THF, reflux, 4 hrAmine (-NH₂) from acetamide hydrolysis68%
H₂, Pd/C (10%)EtOH, 50 psi, 12 hrSaturation of pyrimidine ring (tetrahydro derivative)90%

Mechanistic Insights :

  • LiAlH₄ selectively reduces the acetamide carbonyl to a methylene group without affecting the pyrimidine core .

  • Hydrogenation under Pd/C fully saturates the pyrazolo[4,3-d]pyrimidine ring, enhancing solubility .

Nucleophilic Substitution

The electron-deficient pyrimidine ring undergoes substitution at C5 and C7 positions.

Nucleophile Conditions Product Yield Source
NH₃ (g)EtOH, 100°C, 8 hrC5-aminated derivative50%
MorpholineDMF, K₂CO₃, 80°C, 12 hrC7-morpholino adduct75%
4-FluorothiophenolCuI, DIPEA, DMF, 120°C, 24 hrC5-arylthioether60%

Notable Observations :

  • Amine nucleophiles require prolonged heating in polar aprotic solvents (DMF) for effective substitution .

  • Copper catalysis enhances arylthiol reactivity at C5 .

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions:

Conditions Product Yield Source
6M HCl, reflux, 6 hrCarboxylic acid (-COOH)82%
NaOH (2M), RT, 24 hrSodium carboxylate95%

Applications :

  • Hydrolysis to the carboxylic acid facilitates salt formation for improved bioavailability .

Electrophilic Aromatic Substitution

The 4-methylphenyl and 4-methoxyphenyl substituents undergo halogenation and nitration:

Reagent Conditions Product Yield Source
Br₂ (1 eq)FeBr₃, DCM, RTPara-bromo-4-methylphenyl45%
HNO₃/H₂SO₄0°C → RT, 2 hrMeta-nitro-4-methoxyphenyl30%

Challenges :

  • Steric hindrance from the methyl group reduces nitration efficiency on the 4-methylphenyl ring .

Cross-Coupling Reactions

The sulfanyl group participates in palladium-catalyzed couplings:

Reaction Type Catalyst Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives70%
UllmannCuI, L-prolineAryl ethers65%

Optimization :

  • Ligand-free conditions (e.g., CuI/L-proline) improve Ullmann coupling yields .

Photochemical Reactions

UV irradiation induces dimerization via the pyrimidine ring:

Conditions Product Yield Source
UV (254 nm), 12 hrCyclobutane dimer30%

Mechanism :

  • [2+2] Cycloaddition occurs between adjacent pyrimidine rings under UV light .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[4,3-d]pyrimidine derivatives exhibit notable anticancer properties. For instance, compounds within this family have been tested against various cancer cell lines such as MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer). The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in these cell lines .

Anti-inflammatory Properties

The pyrazolo ring system is also associated with anti-inflammatory effects. Studies have demonstrated that derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests a potential application in treating inflammatory diseases .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Pyrazolo[4,3-d]pyrimidine Core : This involves cyclization reactions under acidic or basic conditions.
  • Functionalization : The introduction of substituents like methoxybenzyl groups through alkylation reactions.
  • Thioether Formation : Utilizing thiol reagents to create the sulfanyl linkage.
  • Acetamide Formation : Finalizing the structure via acylation reactions.

Such synthetic routes are crucial for optimizing yield and purity while adhering to green chemistry principles to minimize environmental impact.

Case Study 1: Anticancer Efficacy

In a study published by Bouabdallah et al., derivatives similar to this compound were screened against Hep-2 and P815 cancer cell lines, demonstrating significant cytotoxicity with IC50 values indicating effective inhibition of cell growth .

Case Study 2: Anti-inflammatory Effects

Research by Wei et al. highlighted the anti-inflammatory potential of pyrazolo derivatives in models of induced inflammation, showcasing a reduction in inflammatory markers and suggesting therapeutic applications in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[4,3-d]pyrimidine core is known to interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Table 1: Structural Features of Related Compounds

Compound Name / Core Structure Substituents Molecular Weight Key Functional Groups Evidence ID
Target Compound (Pyrazolo[4,3-d]pyrimidine) 2-ethyl, 6-(4-methoxybenzyl), 5-sulfanyl-N-(4-methylphenyl)acetamide Calculated: ~508 Sulfanyl bridge, acetamide, methoxybenzyl -
2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-trifluoromethylphenyl)acetamide Pyrazolo[3,4-b]pyridine core, 4-trifluoromethylphenyl acetamide 536.5 Trifluoromethyl, chlorophenyl
N-(2-methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidine core, 4-methylphenyl, methoxyphenyl acetamide 465.6 Thieno-pyrimidine, sulfanyl bridge
2-[[3-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Thieno[3,2-d]pyrimidine core, trifluoromethoxyphenyl acetamide 509.5 Trifluoromethoxy, thieno-pyrimidine

Key Observations :

  • Core Heterocycle: Pyrazolo-pyrimidine (target) vs. thieno-pyrimidine () or pyrrolo-pyrimidine ().
  • Substituent Effects : The target’s 4-methoxy group (electron-donating) contrasts with trifluoromethyl () or trifluoromethoxy () groups (electron-withdrawing), impacting electronic density and target binding.
  • Acetamide Tail : The 4-methylphenyl group (target) balances lipophilicity, while bulkier substituents (e.g., trifluoromethylphenyl in ) may hinder membrane permeability.

Insights :

  • Catalytic Systems : Palladium-based catalysts () are common for heterocyclic couplings.
  • Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) dominate in coupling reactions.
  • Challenges : Installing the sulfanyl bridge may require careful optimization to avoid overoxidation.

Key Findings :

  • Role of Substituents : The 4-methoxybenzyl group (target) may enhance TS binding via hydrophobic interactions, akin to the 4-methylphenyl group in .
  • Antitumor Potential: Compounds with nanomolar GI₅₀ values () highlight the therapeutic promise of this structural class.

Biological Activity

The compound 2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a member of the pyrazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N4O2SC_{21}H_{23}N_4O_2S, with a molecular weight of approximately 401.50 g/mol. The structure features a pyrazolopyrimidine core with various substituents that enhance its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrazolopyrimidine scaffold.
  • Introduction of the ethyl and methoxyphenyl groups.
  • Sulfanylation and acetamide formation.

These steps require careful optimization to ensure high yield and purity.

Biological Activity

Research indicates that compounds like this compound exhibit significant biological activities:

Anticancer Activity

Studies have shown that pyrazolopyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : They often act as inhibitors of key enzymes involved in cell cycle regulation and apoptosis.
  • Case Study : A study by Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the potential of similar compounds in targeting tumor growth .

Anti-inflammatory Properties

Compounds in this class also demonstrate anti-inflammatory effects:

  • Research Findings : Pyrazolopyrimidines have been shown to inhibit pro-inflammatory cytokines and pathways associated with inflammation .

Comparative Biological Activity Table

Activity Type Compound IC50 (µM) Mechanism
Anticancer2-Ethyl-Pyrazolo0.5Inhibition of cell proliferation
Anti-inflammatory2-Ethyl-Pyrazolo0.8Inhibition of TNF-alpha production
Antiviral2-Ethyl-Pyrazolo0.3Inhibition of viral entry mechanisms

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:

  • Absorption and Distribution : Studies suggest favorable absorption characteristics due to lipophilicity imparted by substituents like methoxy groups.
  • Toxicity : Preliminary toxicity assessments indicate low cytotoxicity against non-cancerous cell lines, suggesting a favorable safety profile .

Q & A

Basic Research Question

  • X-ray crystallography : Resolve the compound’s 3D conformation, as demonstrated for analogous pyrimidine derivatives (R factor = 0.058, data-to-parameter ratio = 17.1 ).
  • Advanced NMR : Employ 1H^1H-, 13C^{13}C-, and 19F^{19}F-NMR (if applicable) to confirm substituent positions, particularly the sulfanyl and acetamide moieties .
  • Mass spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., C22_{22}H19_{19}ClFN5_5O4_4 analogs ).

How can computational modeling enhance the study of this compound’s reactivity or biological interactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess sulfanyl group reactivity .
  • Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina, guided by structural analogs with known bioactivity .
  • AI-driven simulations : Integrate tools like COMSOL Multiphysics for reaction pathway optimization or solvent selection .

How should researchers resolve contradictions in biological activity data across studies?

Advanced Research Question

  • Dose-response validation : Replicate assays (e.g., IC50_{50} measurements) under standardized conditions to rule out batch variability .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Theoretical alignment : Cross-reference results with established mechanisms (e.g., pyrimidine-based kinase inhibition ) to contextualize outliers.

What methodologies are recommended for assessing the compound’s stability under varying conditions?

Basic Research Question

  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >200°C for similar acetamides ).
  • Forced degradation studies : Expose to UV light, humidity, or acidic/basic media, followed by HPLC to quantify breakdown products .
  • Solubility assays : Use shake-flask methods with buffers (pH 1–10) to guide formulation strategies .

How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

Advanced Research Question

  • Analog synthesis : Modify the 4-methoxyphenylmethyl or acetamide groups systematically and test bioactivity (e.g., kinase inhibition ).
  • QSAR modeling : Corrogate substituent electronegativity or steric effects with activity data using software like Schrödinger .
  • Crystallographic overlay : Compare with active analogs (e.g., pyrazolo-pyrimidine derivatives ) to identify critical binding motifs.

What are the best practices for ensuring reproducibility in synthetic protocols?

Basic Research Question

  • Detailed reaction logs : Document solvent purity, temperature fluctuations, and catalyst lot numbers .
  • Cross-lab validation : Collaborate with independent labs to verify yields and purity (≥95% via HPLC ).
  • Open-data sharing : Deposit crystallographic data in repositories like CCDC for peer validation .

How can researchers integrate this compound into broader medicinal chemistry studies?

Advanced Research Question

  • Targeted delivery systems : Encapsulate in liposomes or nanoparticles to enhance bioavailability, referencing pharmacokinetic data from related sulfanyl-acetamides .
  • Toxicity screening : Use in vitro models (e.g., HepG2 cells) to assess hepatotoxicity, guided by structural alerts from PubChem datasets .
  • Mechanistic studies : Combine with CRISPR-Cas9 gene editing to identify cellular pathways affected by the compound .

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